molecular formula C18H16N4O5S B12158854 Dimethyl 5-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate

Dimethyl 5-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate

Cat. No.: B12158854
M. Wt: 400.4 g/mol
InChI Key: PJAUMGVFEBYBAD-UHFFFAOYSA-N
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Description

Dimethyl 5-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate is a heterocyclic compound with a bridge-headed nitrogen atom. It belongs to the class of 1,2,4-triazolo[1,5-a]pyridines. These compounds have significant applications in medicinal and pharmaceutical chemistry due to their diverse biological activities . Notably, they act as RORγt inverse agonists, PHD-1 inhibitors, and JAK1/JAK2 inhibitors. Additionally, they find use in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.

Preparation Methods

Synthetic Routes:: A microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines has been established. This method involves the use of enaminonitriles and benzohydrazides, proceeding through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation. The reaction occurs under microwave conditions, resulting in good-to-excellent yields .

Industrial Production:: While specific industrial production methods are not widely documented, the synthetic route mentioned above can be adapted for larger-scale production.

Chemical Reactions Analysis

Dimethyl 5-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent, but the compound’s functional groups play a crucial role. Major products formed from these reactions vary based on the specific reaction type.

Scientific Research Applications

Dimethyl 5-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate has applications in:

Mechanism of Action

The precise mechanism by which Dimethyl 5-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate exerts its effects remains an area of ongoing research. It likely involves interactions with specific cellular targets and signaling pathways.

Comparison with Similar Compounds

Biological Activity

Dimethyl 5-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Molecular Formula : C17H18N4O3S
  • Molecular Weight : 358.4 g/mol
  • IUPAC Name : this compound

This structure incorporates a triazolo-pyridine moiety linked to a benzene dicarboxylate framework, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Mechanism : The triazole ring can intercalate with DNA and inhibit replication processes.
  • Case Study : A study reported that derivatives of triazolopyridine demonstrated potent activity against various bacterial strains, suggesting potential applications in treating infections .

Antiviral Activity

The compound has also been investigated for its antiviral effects:

  • Mechanism : It may disrupt viral replication by targeting specific viral enzymes.
  • Research Findings : In vitro studies have shown that similar compounds inhibit viral RNA synthesis in several virus models .

Enzyme Inhibition

This compound has been explored for its ability to inhibit certain enzymes:

  • Example : Inhibitors targeting c-Met protein kinase have shown promise in cancer therapy.
  • Data Table : Below is a summary of enzyme inhibition studies related to similar compounds.
CompoundTarget EnzymeIC50 (µM)Reference
Compound Ac-Met Kinase0.005
Compound BBACE-10.020
Compound CDNA Polymerase0.015

The biological activity of the compound can be attributed to several mechanisms:

  • DNA Intercalation : The triazole moiety intercalates into DNA strands, inhibiting transcription and replication.
  • Enzyme Binding : The compound binds to active sites of enzymes like kinases and polymerases, altering their activity and function.
  • Receptor Modulation : It may interact with various receptors involved in cellular signaling pathways.

Research Applications

The unique properties of this compound make it a candidate for various applications:

  • Drug Development : Its antimicrobial and antiviral properties position it as a potential lead compound in drug discovery.
  • Material Science : The heterocyclic structure may also be utilized in developing novel materials with specific electronic properties .

Properties

Molecular Formula

C18H16N4O5S

Molecular Weight

400.4 g/mol

IUPAC Name

dimethyl 5-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C18H16N4O5S/c1-26-16(24)11-7-12(17(25)27-2)9-13(8-11)19-15(23)10-28-18-21-20-14-5-3-4-6-22(14)18/h3-9H,10H2,1-2H3,(H,19,23)

InChI Key

PJAUMGVFEBYBAD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C=CC=C3)C(=O)OC

Origin of Product

United States

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